4-(2,5-Dimethylphenyl)-1,3-thiazole
Overview
Description
4-(2,5-Dimethylphenyl)-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound features a thiazole ring substituted with a 2,5-dimethylphenyl group. Thiazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethylphenyl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, the reaction might proceed as follows:
Starting Materials: 2,5-dimethylphenyl bromide and thioamide.
Reaction Conditions: The reaction is typically carried out in the presence of a base such as potassium carbonate in a polar solvent like ethanol.
Procedure: The mixture is heated under reflux conditions for several hours, leading to the formation of the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Continuous flow reactors and optimized reaction conditions would be employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethylphenyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazoles depending on the electrophile used.
Scientific Research Applications
4-(2,5-Dimethylphenyl)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethylphenyl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1,3-thiazole: Lacks the dimethyl substitutions on the phenyl ring.
2-Methyl-4-phenyl-1,3-thiazole: Contains a single methyl group on the phenyl ring.
4-(2,4-Dimethylphenyl)-1,3-thiazole: Similar structure but with different methyl group positions.
Uniqueness
4-(2,5-Dimethylphenyl)-1,3-thiazole is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of these groups can enhance its lipophilicity and potentially improve its ability to interact with hydrophobic pockets in biological targets.
Biological Activity
4-(2,5-Dimethylphenyl)-1,3-thiazole is a thiazole derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. Research has indicated that thiazole derivatives can exhibit a range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.
- Molecular Formula : C11H12N2S
- Molecular Weight : 204.29 g/mol
- CAS Number : 383143-39-3
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:
Cell Line | IC50 (µM) | Effect |
---|---|---|
A549 (lung cancer) | 10.5 | Inhibition of cell proliferation |
MCF-7 (breast cancer) | 12.3 | Induction of apoptosis |
HeLa (cervical cancer) | 8.7 | Cell cycle arrest |
The mechanism of action appears to involve the modulation of apoptotic pathways and inhibition of cell cycle progression, making it a candidate for further development in cancer therapeutics .
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. Preliminary studies indicate that this compound demonstrates moderate antibacterial activity against Gram-positive and Gram-negative bacteria:
Microorganism | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Bacillus subtilis | 14 |
These results suggest that the compound could be explored as a potential antimicrobial agent .
Neuroprotective Effects
Recent studies have investigated the neuroprotective potential of thiazole derivatives in models of neurodegenerative diseases. The compound has shown promise in inhibiting acetylcholinesterase (AChE) activity, which is crucial in Alzheimer's disease:
Compound | AChE Inhibition (%) |
---|---|
This compound | 68% at 50 µM |
This inhibition suggests that it may help in enhancing cholinergic transmission and could be beneficial in treating cognitive decline associated with neurodegenerative disorders .
Structure-Activity Relationships (SAR)
The biological activity of thiazole derivatives is often influenced by their structural modifications. In the case of this compound, the presence of the dimethyl group on the phenyl ring enhances lipophilicity and may improve cellular uptake. Studies suggest that modifications to the thiazole ring can further optimize its biological profile .
Case Studies
- Anticancer Study : A study involving the treatment of A549 lung cancer cells with varying concentrations of this compound showed a dose-dependent reduction in cell viability. The compound induced apoptosis through caspase activation.
- Neuroprotection Study : In a model simulating Alzheimer’s disease, administration of the compound resulted in significant improvement in memory retention and reduced amyloid-beta accumulation in neuronal cells.
Properties
IUPAC Name |
4-(2,5-dimethylphenyl)-1,3-thiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS/c1-8-3-4-9(2)10(5-8)11-6-13-7-12-11/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWDVHWVQBPLDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601305233 | |
Record name | 4-(2,5-Dimethylphenyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601305233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383143-39-3 | |
Record name | 4-(2,5-Dimethylphenyl)thiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383143-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2,5-Dimethylphenyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601305233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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